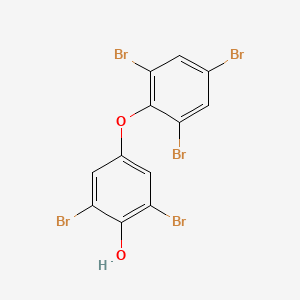
2,6-Dibromo-4-(2,4,6-tribromophenoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-4-(2,4,6-tribromophenoxy)phenol is a brominated phenol compound known for its significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of multiple bromine atoms, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-(2,4,6-tribromophenoxy)phenol typically involves the bromination of phenolic compounds. One common method includes the bromination of 2,6-dibromophenol with 2,4,6-tribromophenol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as chloroform or ethanol under controlled temperature conditions to ensure the selective bromination of the phenolic rings .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes using bromine or bromine-containing reagents. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings to ensure the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dibromo-4-(2,4,6-tribromophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in debrominated phenols.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and zinc dust in acidic conditions are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃)
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Debrominated phenols and simpler phenolic compounds.
Substitution: Phenolic compounds with various functional groups replacing the bromine atoms
Aplicaciones Científicas De Investigación
2,6-Dibromo-4-(2,4,6-tribromophenoxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex brominated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a lead compound for designing new therapeutic agents.
Industry: Employed as a flame retardant in various materials, including plastics and textiles, due to its high bromine content .
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-4-(2,4,6-tribromophenoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form strong interactions with biological molecules, leading to inhibition or activation of specific pathways. For example, it has been shown to interact with thyroid hormone-binding proteins, potentially affecting thyroid hormone metabolism and transport .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tribromophenol: A related compound with similar bromination patterns, used as an intermediate in the synthesis of flame retardants and other brominated compounds.
Tetrabromobisphenol A (TBBPA): Another brominated compound widely used as a flame retardant, with structural similarities to 2,6-Dibromo-4-(2,4,6-tribromophenoxy)phenol.
Pentabromophenol (PBP): Known for its use in flame retardants and its structural resemblance to the compound .
Uniqueness
This compound is unique due to its specific arrangement of bromine atoms and phenolic groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
91370-78-4 |
|---|---|
Fórmula molecular |
C12H5Br5O2 |
Peso molecular |
580.7 g/mol |
Nombre IUPAC |
2,6-dibromo-4-(2,4,6-tribromophenoxy)phenol |
InChI |
InChI=1S/C12H5Br5O2/c13-5-1-9(16)12(10(17)2-5)19-6-3-7(14)11(18)8(15)4-6/h1-4,18H |
Clave InChI |
WVVITAMDLUEXSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Br)O)Br)OC2=C(C=C(C=C2Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




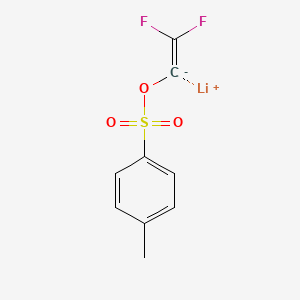
![1'-Butylspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine];hydrochloride](/img/structure/B14347821.png)

![Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione](/img/structure/B14347834.png)

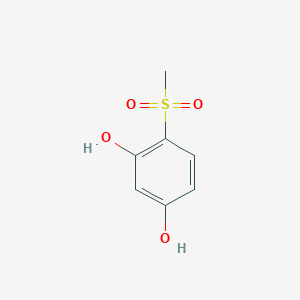
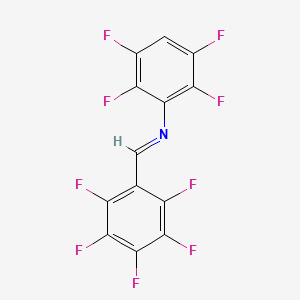
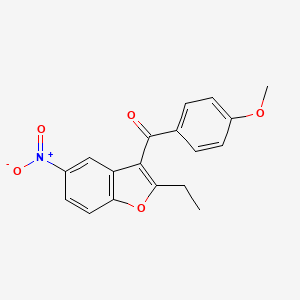
![4-(5-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)oxolane-2,3-dione](/img/structure/B14347876.png)
![3-(4-Methoxyphenyl)-1-[4-(4-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14347884.png)
![2-[(3,4-Dichloroanilino)methylidene]naphthalen-1(2H)-one](/img/structure/B14347887.png)
![Bis[(2-chlorophenyl)methyl] carbonate](/img/structure/B14347892.png)
